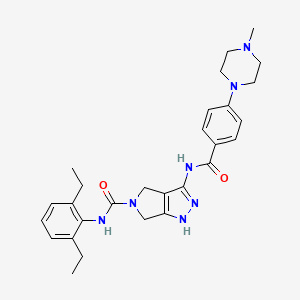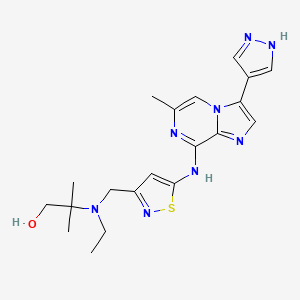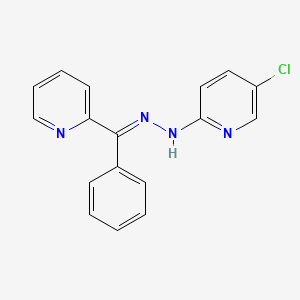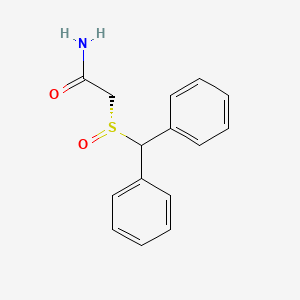
Polmacoxib
Overview
Description
Polmacoxib is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to treat osteoarthritis. It was developed under the name CG100649 and approved for use in South Korea in February 2015 . This compound inhibits the enzymes carbonic anhydrase and cyclooxygenase-2 (COX-2), which play a role in inflammation and pain .
Mechanism of Action
Target of Action
Polmacoxib, also known as CG100649, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets two enzymes: Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase I/II . These enzymes play crucial roles in inflammation and pain signaling.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . Prostaglandins are produced as a result of the COX-2 enzymatic action on arachidonic acid. By inhibiting COX-2, this compound suppresses the production of prostaglandins, leading to a reduction in inflammation-associated symptoms .
Pharmacokinetics
It’s known that this compound exhibits atwo-compartment model with mixed zero- and first-order absorption kinetics .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in a decrease in inflammation and pain. This makes this compound effective in the treatment of conditions like osteoarthritis .
Biochemical Analysis
Biochemical Properties
Polmacoxib is a unique coxib that dually inhibits cyclooxygenase-2 (COX-2) and carbonic anhydrase I/II . The inhibition of these enzymes is crucial in its role in biochemical reactions. COX-2 is an enzyme involved in inflammation and pain, while carbonic anhydrase I/II plays a role in maintaining pH balance and fluid transport in the body .
Cellular Effects
This compound’s effects on cells are primarily related to its inhibition of COX-2 and carbonic anhydrase I/II . By inhibiting COX-2, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain . Its inhibition of carbonic anhydrase I/II can influence cellular processes related to pH and fluid balance .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibition of COX-2 and carbonic anhydrase I/II . It binds to these enzymes, preventing them from catalyzing their respective reactions . This leads to a decrease in the production of prostaglandins (via COX-2 inhibition) and potential changes in pH and fluid balance (via carbonic anhydrase I/II inhibition) .
Temporal Effects in Laboratory Settings
It is known that this compound has a mixed zero- and first-order absorption kinetics .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of prostaglandins, due to its inhibition of COX-2 . This can lead to a decrease in the levels of prostaglandins, which are involved in inflammation and pain .
Preparation Methods
Polmacoxib can be synthesized through a multi-step process involving several chemical reactions. One method involves reacting a sulfinate compound with hydroxylamine-O-sulfonic acid to obtain this compound . Another method includes reacting a compound of Formula VI with acetic anhydride to obtain an acetyl compound, which is then oxidized to form a sulfone compound. This sulfone compound is further reacted with an alkali metal cation source and a chlorinating agent to finally produce this compound .
Chemical Reactions Analysis
Polmacoxib undergoes various chemical reactions, including:
Oxidation: The acetyl compound of Formula V is oxidized to form a sulfone compound.
Substitution: The sulfone compound is reacted with an alkali metal cation source and a chlorinating agent to produce this compound.
Common reagents used in these reactions include acetic anhydride, oxidizing agents, alkali metal cation sources, and chlorinating agents . The major products formed from these reactions are the intermediate compounds leading to the final product, this compound .
Scientific Research Applications
Polmacoxib has been extensively studied for its applications in treating osteoarthritis. It has shown efficacy in reducing pain, stiffness, and inflammation associated with osteoarthritis . Additionally, this compound’s dual inhibition of COX-2 and carbonic anhydrase makes it a valuable compound for research in inflammation and pain management . Its unique mechanism of action has also led to studies exploring its potential use in other inflammatory conditions and pain-related disorders .
Comparison with Similar Compounds
Polmacoxib is unique due to its dual inhibition of COX-2 and carbonic anhydrase, which sets it apart from other NSAIDs that typically only inhibit COX-2 . Similar compounds include:
Celecoxib: Another COX-2 inhibitor used to treat osteoarthritis and rheumatoid arthritis.
Etoricoxib: A selective COX-2 inhibitor used for similar indications.
Compared to these compounds, this compound offers the added benefit of carbonic anhydrase inhibition, which may enhance its anti-inflammatory effects .
Properties
IUPAC Name |
4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWPAFMIFNSIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029389 | |
| Record name | Polmacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301692-76-2 | |
| Record name | Polmacoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301692-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polmacoxib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301692762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polmacoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Polmacoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POLMACOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ34D6YPAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















